9-Dodecen-1-ol, (9Z)-

Description

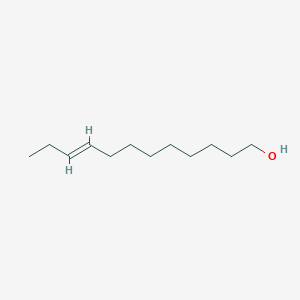

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-dodec-9-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h3-4,13H,2,5-12H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNNIRNIXNLOJP-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885610 | |

| Record name | 9-Dodecen-1-ol, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35148-18-6 | |

| Record name | (Z)-9-Dodecen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35148-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Dodecen-1-ol, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Dodecen-1-ol, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-dodec-9-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Trajectories and Contemporary Significance of 9z 9 Dodecen 1 Ol

Historical Context of Dodecen-1-ol Research in Chemical Ecology

The field of chemical ecology, which studies the role of chemical signals in mediating interactions between organisms, gained significant momentum in the mid-20th century. researchgate.net A pivotal moment was the identification of the first insect sex pheromone, bombykol, from the silkworm moth in 1959 by Butenandt and his team. nih.gov This discovery launched a new era of research focused on identifying the chemical messengers that govern insect behavior. nih.gov

In the subsequent decades, researchers began to unravel the chemical language of a vast number of insect species. It became apparent that many Lepidopteran species utilize a common structural motif in their pheromone blends: long-chain, unsaturated alcohols, aldehydes, and acetates. researchgate.netmdpi.com Within this context, dodecen-1-ol and its derivatives emerged as a frequently encountered class of compounds. Early research in the 1970s and 1980s, driven by the need for more sustainable pest control methods, led to the identification of various isomers of dodecen-1-ol and its corresponding acetate (B1210297) as key pheromone components in numerous economically important pests. researchgate.netresearchgate.net These foundational studies established the importance of dodecen-1-ols in insect chemical communication and set the stage for more detailed investigations into specific isomers like (9Z)-9-Dodecen-1-ol.

Evolution of Academic Understanding of (9Z)-9-Dodecen-1-ol in Biological Systems

The academic understanding of (9Z)-9-Dodecen-1-ol has evolved from its initial identification as a pheromone component to a more nuanced appreciation of its role in complex biological systems. It is recognized as a primary or secondary component of the sex pheromone blend for a variety of moth species. pherobase.comwatson-int.com Insects use these chemical cues to locate mates, with males of a species showing high sensitivity to the specific blend of compounds released by females. mdpi.com

Research has demonstrated that the biological activity of a pheromone blend is often highly specific, depending not only on the presence of (9Z)-9-Dodecen-1-ol but also on its ratio relative to other compounds, such as its corresponding acetate, (9Z)-9-dodecenyl acetate, or its geometric isomer, (9E)-9-dodecen-1-ol. researchgate.netusda.gov The presence of even small amounts of other isomers or related compounds can significantly enhance or inhibit the behavioral response. researchgate.net

Modern molecular studies have begun to elucidate the biosynthetic pathways responsible for producing (9Z)-9-Dodecen-1-ol in insects. This process typically involves the modification of common fatty acids through a series of enzymatic steps, including desaturation to create the characteristic double bond and subsequent reduction of the fatty acyl precursor to the alcohol. nih.gov The olfactory system of insects, including specialized odorant binding proteins (OBPs) and odorant receptors (ORs) located in the antennae, has evolved to detect these specific molecules with remarkable sensitivity and selectivity, forming the basis of chemical communication. mdpi.comnih.gov

| Species | Common Name | Family | Role of (9Z)-9-Dodecen-1-ol |

|---|---|---|---|

| Setora nitens | Coconut Nettle Caterpillar | Limacodidae | Pheromone Component. pherobase.com |

| Spodoptera frugiperda | Fall Armyworm | Noctuidae | Pheromone Component (as acetate). |

| Dioryctria reniculelloides | Spruce Coneworm | Pyralidae | Enhances attractiveness of primary pheromone (as acetate). usda.gov |

| Rhyacionia frustrana | Southwestern Pine Tip Moth | Tortricidae | Pheromone Component. watson-int.com |

| Amorbia cuneana | Avocado Leafroller | Tortricidae | Pheromone Component. watson-int.com |

Interdisciplinary Relevance of (9Z)-9-Dodecen-1-ol Studies

The study of (9Z)-9-Dodecen-1-ol extends beyond basic entomology, influencing several other scientific disciplines.

Semiochemicals are chemicals that mediate interactions between organisms. cambridge.org Pheromones, which facilitate communication within a single species, are a major class of semiochemicals. cambridge.org (9Z)-9-Dodecen-1-ol is a classic example of a pheromone component, and its study has contributed significantly to the broader field of semiochemical science. Research on this compound helps illustrate fundamental principles of chemical ecology, such as signal specificity, the evolution of communication systems, and the mechanisms of chemoreception. researchgate.netmdpi.com The precise blend of compounds, including (9Z)-9-Dodecen-1-ol, released by an insect provides a chemical "signature" that ensures reproductive isolation between closely related species.

The most significant practical application of research on (9Z)-9-Dodecen-1-ol and related pheromones is in Integrated Pest Management (IPM). tracextech.com IPM is an ecosystem-based strategy that focuses on long-term prevention of pests through a combination of techniques, minimizing reliance on broad-spectrum pesticides. nih.gov Synthetic versions of pheromones containing (9Z)-9-Dodecen-1-ol are used in several ways:

Monitoring: Traps baited with the pheromone are used to detect the presence and population density of a pest species, allowing for precisely timed and targeted control measures. researchgate.net

Mating Disruption: Permeating the air in a field or orchard with high concentrations of the synthetic pheromone confuses males and prevents them from locating females, thereby disrupting mating and reducing the next generation of the pest. researchgate.net This method is highly specific to the target pest and has minimal impact on non-target organisms and the environment. 103.213.246

| IPM Technique | Principle of Operation | Advantage in Sustainable Agriculture |

|---|---|---|

| Monitoring & Mass Trapping | Lures containing (9Z)-9-Dodecen-1-ol attract target pests to traps. | Allows for early pest detection and population assessment, reducing the need for prophylactic pesticide sprays. researchgate.net |

| Mating Disruption | High concentrations of synthetic pheromone in the environment prevent males from locating females, suppressing reproduction. | A species-specific, non-toxic control method that preserves beneficial insects and reduces chemical residues on crops. researchgate.netgoogle.com |

The demand for pure, isomerically specific pheromones for research and agricultural use has spurred significant advancements in both organic synthesis and analytical chemistry.

Organic Synthesis: The synthesis of (9Z)-9-Dodecen-1-ol presents a stereochemical challenge: creating the cis (or Z) configuration of the double bond at the C9 position with high purity. Contamination with the trans (E) isomer can reduce or eliminate the biological activity of the final product. scispace.com Chemists have developed numerous stereoselective synthetic routes to achieve this, often employing techniques like the Wittig reaction or alkyne semi-hydrogenation with specific catalysts. mdpi.comdntb.gov.ua These efforts contribute to the broader toolkit of synthetic organic chemistry. sci-hub.se

Analytical Chemistry: The identification and quantification of (9Z)-9-Dodecen-1-ol from complex natural extracts, often present in nanogram quantities, require highly sensitive analytical techniques. researchgate.net Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a standard method for separating and identifying volatile compounds. nih.gov Furthermore, Gas Chromatography-Electroantennography (GC-EAD) is a powerful technique where the effluent from the GC column is passed over a live insect antenna, which acts as a biological detector to pinpoint which specific compounds in a mixture are biologically active. nih.gov High-Performance Liquid Chromatography (HPLC) can also be used for analysis and purification. sielc.com Developing methods to separate and distinguish geometric isomers like (Z)- and (E)-9-dodecen-1-ol remains a key analytical focus.

Chemical Biology and Ecological Roles of 9z 9 Dodecen 1 Ol

Biosynthetic Pathways and Endogenous Production of (9Z)-9-Dodecen-1-ol

The biosynthesis of moth sex pheromones, including (9Z)-9-Dodecen-1-ol, is a specialized metabolic process occurring in the pheromone glands of female Lepidoptera. pnas.orgnih.gov This process modifies common fatty acids through a series of enzymatic reactions to produce the specific chemical signals used for mate attraction. pnas.orgnih.gov

The production of (9Z)-9-Dodecen-1-ol and other related pheromones involves several key enzymatic steps within the pheromone gland. The primary classes of enzymes involved are desaturases, acyl-CoA oxidases for chain shortening, and fatty acyl reductases (FARs).

Desaturases : These membrane-bound enzymes are responsible for introducing double bonds at specific positions in the fatty acid chain. uva.nl For the biosynthesis of (9Z)-9-Dodecen-1-ol, a Δ11-desaturase is typically involved, which acts on a saturated C14 fatty acid precursor. nih.gov The evolution and differential expression of various desaturase genes are critical for creating the vast diversity of pheromone structures seen in Lepidoptera. pnas.orgnih.gov

Chain Shortening : After desaturation, the fatty acid chain is often shortened. This process is believed to be carried out by a limited β-oxidation pathway. Acyl-CoA oxidases are key enzymes in this step, catalyzing the removal of two-carbon units. For instance, (Z)-11-tetradecenoic acid is shortened to (Z)-9-dodecenoic acid, the direct precursor of the target alcohol. nih.gov

Reduction : The final step in the formation of (9Z)-9-Dodecen-1-ol is the reduction of the carboxyl group of the fatty acid precursor, (Z)-9-dodecenoic acid. This reaction is catalyzed by a pheromone gland-specific fatty acyl reductase (pgFAR). uva.nl These reductases often show high substrate specificity, ensuring the production of the correct alcohol component. uva.nl

The biosynthetic pathway for (9Z)-9-Dodecen-1-ol begins with common saturated fatty acids. Through labeling experiments and functional characterization of genes, researchers have identified the key precursors and intermediates. nih.govlu.se

The established pathway leading to (9Z)-9-Dodecen-1-ol is as follows:

Precursor : The synthesis starts with a C14 saturated fatty acid, tetradecanoic acid (myristic acid). nih.gov

Desaturation : A Δ11-desaturase enzyme introduces a double bond between the 11th and 12th carbon, converting tetradecanoic acid into (Z)-11-tetradecenoic acid. nih.gov

Chain Shortening : The C14 intermediate, (Z)-11-tetradecenoic acid, undergoes a cycle of β-oxidation, where it is shortened by two carbons to yield (Z)-9-dodecenoic acid. nih.gov

Final Reduction : (Z)-9-dodecenoic acid is then reduced by a fatty acyl reductase to the final alcohol product, (9Z)-9-Dodecen-1-ol. uva.nl

In some pathways, the final alcohol can be further modified, for example, by an acetyltransferase to form the corresponding acetate (B1210297) ester, (Z)-9-dodecenyl acetate, which is also a common pheromone component. nih.gov

The production of sex pheromones is a tightly regulated process, often controlled by hormonal signals. In many moth species, the synthesis is initiated by the release of a specific neuropeptide called Pheromone Biosynthesis Activating Neuropeptide (PBAN). uva.nlnih.gov

The regulatory cascade proceeds as follows:

PBAN is released from the subesophageal ganglion and travels via the hemolymph to the pheromone gland. uva.nl

It binds to a G-protein-coupled receptor (PBANr) on the surface of the gland cells. uva.nlnih.gov

This binding triggers a signal transduction cascade, often involving calcium influx and cyclic AMP (cAMP), which activates the key biosynthetic enzymes, such as acetyl-CoA carboxylase and fatty acyl reductases. nih.gov

Furthermore, the specificity of the final pheromone blend is determined at the genetic level by which desaturase and other modifying enzyme genes are expressed in the pheromone gland. uva.nl The evolution of these gene families, particularly the desaturases, through processes like gene duplication, has played a significant role in the diversification of pheromone signals and, consequently, in moth speciation. pnas.orgnih.gov

While the fundamental enzymatic machinery (desaturases, chain-shortening enzymes, reductases) is conserved across many lepidopteran species, the resulting pheromone components are highly diverse. pnas.orgnih.gov This specificity arises from variations in the enzymes themselves and their expression patterns.

Key points of divergence include:

Desaturase Specificity : Different species have evolved desaturases that introduce double bonds at different positions (e.g., Δ9, Δ10, Δ11) and with different stereoselectivity (Z or E). uva.nllu.se The presence of multiple desaturase genes in a single species' genome allows for the production of complex pheromone blends through differential gene expression. pnas.orgnih.gov

Chain Length of Precursors : The chain length of the initial fatty acid precursor (e.g., C16, C18) can vary, leading to final products of different lengths.

Modification of the Functional Group : While (9Z)-9-Dodecen-1-ol is an alcohol, other species may use the corresponding aldehyde or acetate ester as their primary pheromone component, which requires additional enzymatic steps (oxidation or acetylation). regulations.gov

This modular nature of pheromone biosynthesis allows for significant evolutionary plasticity, enabling the generation of unique, species-specific signals from a common set of metabolic pathways. pnas.orgnih.gov

Semiochemical Functionality of (9Z)-9-Dodecen-1-ol in Insect Chemical Communication

Semiochemicals are chemicals that mediate interactions between organisms. jaydevchemicals.com (9Z)-9-Dodecen-1-ol functions as a sex pheromone in numerous moth species, playing a crucial role in long-distance mate attraction. basf.com Pheromones are highly species-specific, ensuring that males are attracted only to females of their own species, thus preventing interbreeding. epa.gov

(9Z)-9-Dodecen-1-ol is a known pheromone component for a variety of species within the order Lepidoptera. It can act as the main attractant or, more commonly, as one component in a precise blend of several chemicals. The specific ratio of these components is often critical for eliciting a behavioral response from the male. nih.gov This chemical specificity is a primary mechanism for reproductive isolation among closely related species. nih.gov

The table below details several Lepidopteran species that utilize (9Z)-9-Dodecen-1-ol in their chemical communication systems.

Data sourced from The Pherobase. pherobase.com

Pheromonal Roles and Species Specificity in Lepidoptera

As a Primary Sex Pheromone Component

For certain moth species, (9Z)-9-Dodecen-1-ol is the principal, and sometimes sole, component of the female-emitted sex pheromone. In this capacity, it is responsible for the long-range attraction of conspecific males. The Pherobase, a comprehensive database of pheromones and semiochemicals, lists (9Z)-9-Dodecen-1-ol as an attractant or pheromone for several species. pherobase.com A notable example is the common plume moth, Emmelina monodactyla, for which this compound is a known sex attractant. pherobase.compherobase.com When released by a receptive female, molecules of (9Z)-9-Dodecen-1-ol are carried downwind in a plume, and upon detection by the highly sensitive antennae of a male, trigger the innate upwind flight response to locate the female.

| Species | Common Name | Family | Role of (9Z)-9-Dodecen-1-ol |

| Emmelina monodactyla | Common Plume Moth | Pterophoridae | Attractant/Pheromone |

| Aganope thyrsopyga | Coconut Nettle Caterpillar | Limacodidae | Pheromone |

| Actebia fennica | Finland Dart Moth | Noctuidae | Pheromone |

| Barbara colfaxiana | Douglas-fir Cone Moth | Tortricidae | Pheromone |

This table presents a selection of insect species where (9Z)-9-Dodecen-1-ol acts as a primary pheromone component, based on data from pheromone databases. pherobase.com

As a Minor Component in Pheromone Blends

In many moth species, reproductive communication relies not on a single chemical but on a precise blend of several compounds. researchgate.netresearchgate.net In these cases, (9Z)-9-Dodecen-1-ol may act as a minor or trace component. While not the primary attractant, its presence is often crucial for optimizing the behavioral response of the male. For instance, in the American lotus (B1177795) borer, Ostrinia penitalis, the pheromone blend includes (Z)-11-tetradecenyl acetate as the major component, but field trapping studies have shown that (9Z)-9-Dodecen-1-ol is also present as a minor component. nih.gov Similarly, research on the European grapevine moth, Lobesia botrana, identified (Z)-9-dodecenyl acetate, the acetylated form of the alcohol, as a minor pheromone component. nih.gov The alcohol precursor, (9Z)-9-Dodecen-1-ol, is an intermediate in the biosynthesis of this acetate and can also be present in the final blend. nih.gov

The specific ratio of these minor components to the major compounds is often critical for eliciting the full sequence of mating behaviors in males. researchgate.netresearchgate.net

Role in Reproductive Isolation Mechanisms

The species-specificity of pheromone blends is a fundamental mechanism for reproductive isolation, preventing interbreeding between closely related and sympatric species. researchgate.net Minor components, such as (9Z)-9-Dodecen-1-ol, play a vital role in this process. researchgate.net The addition of a species-specific minor component to a more common major component can dramatically alter the signal, making it attractive to conspecific males while being ignored or even repellent to males of other species.

Research on Heliothis moths has demonstrated that differential male responses to specific minor pheromone components are controlled by a small number of genes containing odorant receptors. nih.gov These specialized receptors allow males to distinguish their own species' blend from others with high fidelity. For example, a compound that is a minor attractant for one species can act as a behavioral antagonist for another, inhibiting upwind flight even in the presence of the major attractant component. nih.gov This neural-level discrimination ensures that males only pursue and mate with females of their own species, thus maintaining the integrity of the species gene pool.

Behavioral Elicitation and Response Thresholds

The detection of (9Z)-9-Dodecen-1-ol by a male moth's antenna initiates a cascade of stereotyped behaviors. The precision of this response is modulated by both the presence of other pheromone components and the concentration of the signal.

Male Moth Attraction and Courtship Behavior

As a sex pheromone component, (9Z)-9-Dodecen-1-ol is instrumental in eliciting the full repertoire of male mating behavior. researchgate.net This complex behavioral sequence is typically initiated upon the male's contact with the pheromone plume and includes several distinct phases:

Activation and Take-off: The initial detection of the pheromone causes the male to become active, often characterized by wing fanning and antennal grooming, before taking flight.

Upwind Anemotaxis: The male flies upwind, using the wind direction as a cue to navigate toward the pheromone source. This flight is not linear but is characterized by a distinct zigzagging or counter-turning pattern as the male flies in and out of the filamentous odor plume.

Source Location: As the male gets closer to the female, the higher pheromone concentration triggers short-range search behaviors, including decreased flight speed and increased turning rate, culminating in landing near the source.

Courtship: Once in close proximity to the female, the male initiates courtship displays. This can involve the release of male-specific pheromones from structures like hairpencils, wing flapping, and physical contact with the female prior to copulation.

Flight Tunnel Bioassays and Laboratory Behavioral Assays

Wind tunnels are a standard laboratory tool for the quantitative analysis of insect behavioral responses to airborne chemical stimuli like pheromones. researchgate.netnih.govbiodiversitylibrary.orgsigmascientificllc.com In a typical bioassay, a precise dose of (9Z)-9-Dodecen-1-ol, either alone or in a blend, is released at the upwind end of the tunnel. Male moths are then released at the downwind end, and their flight paths and behaviors are meticulously recorded and scored. researchgate.netresearchgate.net This controlled environment allows researchers to systematically dissect the role of individual chemical components and test the effects of varying ratios and concentrations. psu.edu

| Behavioral Parameter | Description |

| Taking Flight (TF) | Percentage of males that initiate flight after pheromone exposure. |

| Oriented Flight (OR) | Percentage of males that exhibit sustained, patterned upwind flight. |

| Halfway (HW) | Percentage of males that successfully fly at least halfway up the tunnel. |

| Approach (APP) | Percentage of males that fly within a close radius (e.g., 10 cm) of the pheromone source. |

| Landing (LA) | Percentage of males that land on or immediately adjacent to the pheromone source. |

| Courtship Initiation | Percentage of landed males that initiate species-specific courtship displays. |

This table outlines the typical behavioral parameters scored in a flight tunnel bioassay to quantify male moth response to a pheromone stimulus. researchgate.netresearchgate.net

Influence of Concentration on Behavioral Responses

The behavioral response of male moths is highly dependent on the concentration of the pheromone they encounter. researchgate.netresearchgate.net There is typically an optimal concentration range for eliciting attraction; concentrations that are too low may fail to trigger a response, while those that are excessively high can cause sensory adaptation or even behavioral inhibition, arresting the upwind flight of the male. psu.edu

Furthermore, the ratio of components in a blend is often more critical than the absolute amount of any single chemical. nih.govnih.gov Flight tunnel studies on various moth species have demonstrated that males are exquisitely tuned to the natural ratio of components emitted by females. psu.edu Deviations from this ratio can significantly reduce the percentage of males completing the entire behavioral sequence, even if the primary component is present at an optimal concentration. This blend-specific response is a key factor in reproductive isolation. researchgate.net For example, a male might initiate upwind flight in response to a suboptimal blend but may fail to land or initiate courtship, demonstrating that different behavioral steps can have different response thresholds. psu.edu

| Pheromone Blend | Response Level (Hypothetical) |

| Control (Solvent only) | No response |

| Low Concentration (Sub-threshold) | Minimal activation, no oriented flight |

| Optimal Concentration (Natural Ratio) | High percentage of males complete full behavioral sequence (Flight, Landing, Courtship) |

| High Concentration (Supra-optimal) | Flight arrestment, confusion; reduced landing and source location |

| Altered Ratio (e.g., Excess Minor Component) | Reduced oriented flight; failure to complete sequence |

This table provides a hypothetical illustration of how male moth behavioral responses might vary with the concentration and ratio of a pheromone blend containing (9Z)-9-Dodecen-1-ol.

Synergistic and Inhibitory Interactions with Co-occurring Semiochemicals

The behavioral response of an insect to a single chemical compound like (9Z)-9-dodecen-1-ol is rarely an isolated event. In nature, this signal is perceived within a complex chemical landscape. Its effectiveness is often modulated by the presence of other semiochemicals, leading to synergistic or inhibitory effects that are crucial for precise chemical communication.

(9Z)-9-Dodecen-1-ol is a known sex pheromone component for several species of Lepidoptera. However, its activity is highly dependent on being part of a specific blend, where the ratio of its components is critical for eliciting a behavioral response.

Research on the Douglas-fir cone moth, Barbara colfaxiana, has identified (9Z)-9-dodecen-1-ol as a key component of its sex pheromone. Field studies have demonstrated that male moths of this species are attracted to traps baited with this compound. researchgate.net While (9Z)-9-dodecen-1-ol is the primary attractant, the presence and ratio of other compounds in the blend can significantly enhance or diminish the trap capture rate. Pheromone blends in many moth species are complex, and the precise ratio of major and minor components is essential for species-specific recognition and optimal attraction.

For instance, studies on other tortricid moths, the family to which B. colfaxiana belongs, have shown that even small changes in the ratio of pheromone components can lead to a loss of attraction. researchgate.net The optimization of these blends is a critical step in developing effective lures for pest monitoring and management programs. This process involves field trapping experiments that test various ratios of the identified pheromone components to determine the most attractive combination.

Below is a table illustrating a hypothetical optimization test for a pheromone blend, based on common methodologies in chemical ecology.

| Blend Ratio (Component A : Component B) | Mean Trap Capture (Males/Trap/Night) |

| 100 : 0 | 15 |

| 99 : 1 | 45 |

| 95 : 5 | 32 |

| 90 : 10 | 20 |

| 50 : 50 | 2 |

| 0 : 100 | 1 |

The efficacy of insect pheromones like (9Z)-9-dodecen-1-ol can be significantly enhanced by the presence of volatile compounds released from host plants, which act as kairomones. These plant volatiles can signal the presence of a suitable location for mating, feeding, and oviposition, thereby acting synergistically with the pheromone to attract the target insect.

Herbivore-induced plant volatiles (HIPVs) are particularly important. When an insect feeds on a plant, the plant releases a specific blend of volatiles that can be different from those of a healthy plant. nih.govmdpi.com These signals can be exploited by other insects of the same species, guiding them to a suitable host. For a male insect responding to a female's pheromone, the presence of HIPVs can indicate that the female is on a viable host plant, increasing the male's response to the pheromone signal.

Research on the oriental fruit moth, Cydia molesta, has shown that a combination of green leaf volatiles and aromatic compounds from its host plant (peach) is necessary to elicit a strong attraction for female moths. researchgate.net While specific studies detailing the synergistic interaction between (9Z)-9-dodecen-1-ol and host plant volatiles are not extensively documented, this phenomenon is a well-established principle in insect chemical ecology. nih.govresearchgate.net The combination of a species-specific pheromone signal with a host-specific kairomone signal provides a more reliable and attractive cue for the insect.

Just as some compounds can enhance the attractive effect of (9Z)-9-dodecen-1-ol, others can inhibit or block the response altogether. These antagonists are often structurally similar compounds, such as geometric isomers or related chemicals that can interfere with the specific olfactory receptors tuned to the pheromone.

A common antagonist is the geometric isomer of the pheromone molecule. For (9Z)-9-dodecen-1-ol, the corresponding (E)-isomer, (9E)-9-dodecen-1-ol, could potentially act as a behavioral antagonist. In many moth species, the presence of even a small amount of the "wrong" isomer in a pheromone blend can significantly reduce or completely inhibit attraction. google.com This is a key mechanism for maintaining reproductive isolation between closely related species that may use similar compounds in their pheromone blends.

Furthermore, chemical analogs can also have inhibitory effects. For example, the acetate form of the alcohol, (9Z)-9-dodecen-1-ol acetate, has been noted to have an inhibitory effect on some Lepidoptera. cymitquimica.comresearchgate.net This compound might compete for the same olfactory receptors as (9Z)-9-dodecen-1-ol but fail to trigger the downstream neural pathway that leads to attraction, effectively blocking the receptor and preventing a behavioral response.

Olfactory Receptor Mechanisms and Neurophysiological Processing of (9Z)-9-Dodecen-1-ol Signals

The detection of (9Z)-9-dodecen-1-ol begins at the periphery in the insect's antenna, where specialized olfactory sensory neurons (OSNs) are housed within hair-like structures called sensilla. The response of these neurons is the first step in processing the chemical signal and translating it into a behavioral action.

While specific EAG studies detailing the response of various insect species to (9Z)-9-dodecen-1-ol are not widely available in published literature, this technique is fundamental to pheromone research. researchgate.netpsu.edudpi.qld.gov.au An EAG screening of a range of compounds, including (9Z)-9-dodecen-1-ol and its isomers, would be a standard first step in investigating the olfactory system of an insect like Barbara colfaxiana. A strong EAG response to (9Z)-9-dodecen-1-ol would confirm that a significant population of receptors on the antenna is tuned to this compound, validating its role as a behaviorally active semiochemical. Comparing the EAG response amplitudes to the (Z) and (E) isomers could also provide the first evidence of specificity at the receptor level.

To understand how (9Z)-9-dodecen-1-ol is processed with greater precision, researchers use a technique called Single Sensillum Recording (SSR). SSR allows for the measurement of the electrical activity (action potentials or "spikes") of individual Olfactory Receptor Neurons (ORNs) housed within a single sensillum. nih.govwikipedia.orgnih.gov This technique provides detailed information about the specificity and sensitivity of individual neurons to different chemical compounds.

In a typical SSR experiment, a recording electrode is brought into contact with a single sensillum on the insect's antenna, and a reference electrode is placed elsewhere on the insect. wikipedia.org Puffs of different chemicals are then delivered to the antenna, and the firing rate of the neuron(s) inside the sensillum is recorded.

Although specific SSR studies identifying ORNs tuned to (9Z)-9-dodecen-1-ol are not readily found in the literature, such research would be crucial for understanding its role in chemical communication. These studies would aim to identify specific classes of ORNs that respond strongly to (9Z)-9-dodecen-1-ol. researchgate.net By testing this compound against a panel of related chemicals, including its geometric isomer and acetate analog, researchers could characterize the tuning breadth of the receptor neuron. A neuron that fires strongly in response to (9Z)-9-dodecen-1-ol but not to its (E)-isomer would be considered a specialist "labeled line" for detecting this specific pheromone component, providing the insect with a highly specific and unambiguous signal for mate location.

Neuroanatomical Mapping of Olfactory Pathways

The perception of (9Z)-9-Dodecen-1-ol begins in the antennae of the insect, where olfactory sensory neurons (OSNs) are housed in specialized hair-like structures called sensilla. These neurons are responsible for detecting the pheromone molecules from the environment. The axons of these OSNs then project to the primary olfactory center of the insect brain, the antennal lobe (AL).

In male moths, the AL exhibits a distinct sexual dimorphism, featuring a specialized region known as the macroglomerular complex (MGC). The MGC is a cluster of enlarged glomeruli dedicated to processing information about female-produced sex pheromones. While general odorants are processed in the ordinary glomeruli, the MGC is specifically tuned to the components of the species-specific pheromone blend. frontiersin.org

Studies on heliothine moths have demonstrated a general chemotopic organization of these male-specific glomeruli. nih.gov This organization means that different components of the pheromone blend activate distinct glomeruli within the MGC. While specific mapping for (9Z)-9-Dodecen-1-ol is not extensively detailed across all species, it is understood that OSNs expressing the specific receptor for this compound would converge on a particular glomerulus or a set of glomeruli within the MGC. This spatial segregation of information at the initial stage of olfactory processing is crucial for the male to distinguish the conspecific pheromone signal from a multitude of other environmental odors and the pheromones of other species. The processed information is then relayed by projection neurons to higher brain centers, such as the mushroom bodies and the lateral horn, where the information is further integrated to elicit a behavioral response, such as upwind flight towards the female. nih.gov

Table 1: Glomerular Activation by Pheromone Components in Moths

| Pheromone Component | Insect Species (Example) | Glomerular Complex | Typical Response |

| (Z)-11-Hexadecenal | Helicoverpa armigera | Macroglomerular Complex (MGC) | Strong activation of a specific large glomerulus |

| (Z)-9-Hexadecenal | Helicoverpa assulta | Macroglomerular Complex (MGC) | Strong activation of a specific large glomerulus |

| (9Z)-9-Dodecen-1-ol | Various Lepidoptera | Macroglomerular Complex (MGC) | Presumed activation of a specific glomerulus |

This table is illustrative and based on the general understanding of pheromone processing in the MGC of moths. Specific glomerular mapping for (9Z)-9-Dodecen-1-ol is an area of ongoing research.

Molecular Mechanisms of Receptor-Ligand Interactions

At the molecular level, the detection of (9Z)-9-Dodecen-1-ol is mediated by olfactory receptors (ORs), which are transmembrane proteins located on the dendritic membrane of OSNs. Insect ORs are distinct from their vertebrate counterparts and function as ligand-gated ion channels. They typically form a heteromeric complex consisting of a highly variable odorant-specific receptor protein and a conserved co-receptor known as Orco.

The specificity of pheromone detection lies in the unique molecular structure of the odorant-specific OR. While the precise receptor for (9Z)-9-Dodecen-1-ol has not been definitively identified and characterized in all relevant species, ongoing research in Lepidoptera aims to deorphanize these receptors. The process involves cloning candidate OR genes, expressing them in heterologous systems (such as Xenopus oocytes or human cell lines), and then testing their response to a panel of odorants, including (9Z)-9-Dodecen-1-ol. nih.govmdpi.com

The interaction between (9Z)-9-Dodecen-1-ol and its specific OR is a highly selective process. The binding of the pheromone molecule to the receptor is thought to induce a conformational change in the OR-Orco complex, leading to the opening of the ion channel. This influx of ions depolarizes the neuron, generating an electrical signal that is transmitted to the antennal lobe. The binding affinity and specificity are determined by the three-dimensional structure of the binding pocket within the OR, which is shaped by the amino acid sequence of the protein.

Table 2: Key Molecular Components in (9Z)-9-Dodecen-1-ol Perception

| Component | Type | Function |

| Olfactory Receptor (OR) | Ligand-gated ion channel | Binds specifically to (9Z)-9-Dodecen-1-ol, initiating the neural signal. |

| Orco (Olfactory co-receptor) | Ion channel subunit | Forms a functional heteromeric complex with the specific OR. |

| Odorant Binding Protein (OBP) | Soluble protein in sensillar lymph | Binds and transports hydrophobic pheromone molecules like (9Z)-9-Dodecen-1-ol to the OR. |

Ecological and Evolutionary Aspects of (9Z)-9-Dodecen-1-ol Signaling

The use of (9Z)-9-Dodecen-1-ol as a semiochemical has profound implications for the ecology and evolution of the insects that utilize it.

Role in Population Dynamics and Reproductive Success

The specificity of the pheromone blend, which often includes (9Z)-9-Dodecen-1-ol in a precise ratio with other compounds, acts as a reproductive isolating mechanism. This chemical specificity helps to prevent interbreeding between closely related species, thereby maintaining species integrity. The success of mating disruption techniques in pest management, which often involve the release of synthetic pheromones like (9Z)-9-dodecen-1-yl acetate (a related compound), underscores the critical role of these chemical signals in reproduction. By permeating the environment with the synthetic pheromone, the ability of males to locate calling females is severely hampered, leading to a reduction in mating and a subsequent decline in the pest population.

Studies on the European grapevine moth (Lobesia botrana) have shown that larval food quality can significantly affect the reproductive success of both males and females. ube.fr This indicates that the nutritional status of the insect can influence its ability to produce and respond to pheromones, thereby linking environmental conditions to reproductive outcomes and population dynamics.

Co-evolutionary Dynamics Between Insects and Semiochemical Production/Perception

The intricate and highly specific nature of pheromone communication systems, including those involving (9Z)-9-Dodecen-1-ol, is a product of a co-evolutionary arms race. There is strong selective pressure on females to produce a species-specific pheromone blend that is highly attractive to conspecific males and minimally attractive to males of other species. Concurrently, males are under selective pressure to evolve olfactory systems that are exquisitely tuned to the specific blend produced by conspecific females.

This co-evolutionary process is evident in the diversity of pheromone blends observed even among closely related species. Small changes in the pheromone blend, such as the ratio of components or the addition of a new compound, can lead to the evolution of new species. The biosynthesis of pheromones like (9Z)-9-Dodecen-1-ol involves a series of enzymatic steps, including the action of desaturases and reductases. The evolution of the genes encoding these enzymes, particularly the Δ9- and Δ11-desaturases in moths, has been a key driver in the diversification of pheromone signals. nih.govresearchgate.net The evolution of the corresponding olfactory receptors in males must then track these changes in the female signal to maintain effective communication.

Influence of Environmental Factors on Semiochemical Efficacy

The effectiveness of (9Z)-9-Dodecen-1-ol as a chemical signal is not solely dependent on the sender and receiver but is also influenced by various abiotic environmental factors. Temperature, humidity, and ultraviolet (UV) radiation can all impact the stability and dispersal of pheromone molecules in the atmosphere.

For instance, higher temperatures can increase the volatility of (9Z)-9-Dodecen-1-ol, which may alter the concentration of the pheromone plume and its active space. UV radiation from sunlight can cause the degradation of pheromone components, reducing their biological activity. The chemical structure of unsaturated alcohols like (9Z)-9-Dodecen-1-ol makes them susceptible to photo-oxidation and isomerization, which can render them inactive or even produce behavioral antagonists. The half-life of lepidopteran pheromones in the environment is a critical factor in their efficacy, and residue studies have shown a decrease in detectable pheromone levels over time after application. regulations.gov

The physical environment, such as wind speed and turbulence, also plays a crucial role in shaping the pheromone plume and influencing the ability of the male to track it to its source. Therefore, the evolution of pheromone signaling strategies must also account for the prevailing environmental conditions in which the communication occurs.

Advanced Synthetic Methodologies for 9z 9 Dodecen 1 Ol and Its Analogs

Stereoselective Synthesis of (9Z)-9-Dodecen-1-ol and its Geometrical Isomers

The precise geometry of the double bond in (9Z)-9-Dodecen-1-ol is critical for its biological activity. Consequently, synthetic strategies that afford high stereoselectivity are of paramount importance.

Wittig Reaction-Based Approaches

The Wittig reaction is a cornerstone in organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. masterorganicchemistry.comlibretexts.org It is particularly effective for generating Z-alkenes when non-stabilized ylides are employed. The synthesis of (9Z)-9-Dodecen-1-ol via this route typically involves the reaction of an aldehyde with a triphenyl phosphonium (B103445) ylide. wikipedia.org

The general mechanism begins with the preparation of a phosphonium salt from triphenylphosphine (B44618) and an alkyl halide. masterorganicchemistry.com This salt is then deprotonated with a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂), to form the nucleophilic ylide. masterorganicchemistry.com The reaction of this ylide with an aldehyde proceeds through a cyclic oxaphosphetane intermediate. wikipedia.orgorganic-chemistry.org For non-stabilized ylides (where the group attached to the carbanion is an alkyl group), the kinetic pathway favors the formation of the cis-oxaphosphetane, which subsequently collapses to yield the (Z)-alkene and triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org Performing the reaction in the presence of lithium salts can sometimes decrease Z-selectivity, whereas salt-free conditions often enhance it. wikipedia.org

| Reactant 1 (Source of Ylide) | Reactant 2 (Aldehyde) | Base/Solvent | Predominant Product Isomer |

| Propyltriphenylphosphonium bromide | 9-Oxononan-1-ol (protected) | n-BuLi / THF | (9Z)-9-Dodecen-1-ol |

| Nonyltriphenylphosphonium bromide | Propanal | NaNH₂ / Liquid NH₃ | (9Z)-9-Dodecen-1-ol |

This table represents typical reactants for Wittig reaction approaches to synthesize (9Z)-9-Dodecen-1-ol.

Organometallic Reagent-Mediated Syntheses (e.g., Palladium-catalyzed reactions, Hydrozirconation)

Organometallic chemistry offers powerful tools for the stereocontrolled synthesis of alkenes.

Palladium-catalyzed reactions: Palladium catalysts are versatile for forming specific alkene isomers. One key strategy is the semi-hydrogenation of an internal alkyne. For instance, dodec-9-yn-1-ol can be reduced to (9Z)-9-Dodecen-1-ol with high stereoselectivity using a palladium catalyst poisoned with lead (Lindlar's catalyst) or other additives that favor syn-hydrogenation to produce the cis-alkene. researchgate.net Another approach involves palladium-catalyzed cross-coupling reactions, which are discussed in more detail in section 3.1.3. These methods provide access to Z-alkenes that might be challenging to obtain otherwise. acs.org

Hydrozirconation: Hydrozirconation, involving the addition of zirconocene (B1252598) hydrochloride (Schwartz's reagent) across a carbon-carbon multiple bond, is a highly effective method for creating stereodefined vinylzirconium intermediates. wikipedia.orgsantiago-lab.com To synthesize a precursor for (9Z)-9-Dodecen-1-ol, a terminal alkyne can undergo hydrozirconation. This process involves a syn-addition of the Zr-H bond, leading to a vinylzirconium species where the zirconium atom is at the terminal position. wikipedia.org This organozirconium compound can then react with an electrophile in a subsequent coupling step, often catalyzed by copper or palladium, to form the desired Z-disubstituted alkene with retention of configuration. organic-chemistry.org

| Organometallic Method | Starting Material | Key Reagent | Intermediate | Subsequent Reaction |

| Pd-catalyzed Hydrogenation | Dodec-9-yn-1-ol | H₂, Lindlar's Catalyst | N/A (Direct reduction) | N/A |

| Hydrozirconation | 1-Propyne | Schwartz's Reagent | (Z)-Prop-1-enylzirconocene | Coupling with 1-bromo-9-hydroxynonane (protected) |

This table illustrates examples of organometallic strategies for synthesizing the (Z)-alkene backbone.

Cross-Coupling Reactions for Alkene Formation

Palladium-catalyzed cross-coupling reactions are indispensable for constructing complex organic molecules, including the stereoselective formation of tri- and tetrasubstituted alkenes. mdpi.comresearchgate.net For the synthesis of (9Z)-9-Dodecen-1-ol, reactions like the Suzuki or Negishi coupling can be employed.

These reactions typically involve the coupling of a vinyl organometallic species with a vinyl halide. For instance, a (Z)-1-halopropene can be coupled with an organoborane or organozinc derivative of 9-hydroxynon-1-ene. The choice of catalyst, ligands, and reaction conditions is crucial for maintaining the stereochemical integrity of the double bond throughout the process. acs.org The Negishi coupling, which uses organozinc reagents, is particularly noted for its high functional group tolerance and stereospecificity in forming trisubstituted (Z)-alkenes. acs.org

Chodkiewicz-Cadiot Reaction in Stereospecific Alkene Synthesis

The Cadiot-Chodkiewicz coupling is a copper(I)-catalyzed reaction between a terminal alkyne and a 1-haloalkyne to form an unsymmetrical 1,3-diyne. wikipedia.orgjk-sci.comsynarchive.com While it does not directly produce an alkene, it serves as a critical step in a multi-step synthesis. The resulting diyne can be selectively reduced to a (Z,Z)-diene, a (Z)-enyne, or, through complete reduction of one triple bond and partial reduction of the other, a single (Z)-alkene.

The synthetic sequence would be:

Cadiot-Chodkiewicz Coupling: A terminal alkyne is coupled with a haloalkyne to produce a diyne. rsc.orgalfa-chemistry.com

Stereoselective Reduction: The resulting diyne is then subjected to partial hydrogenation, typically using Lindlar's catalyst, which selectively reduces an alkyne to a (Z)-alkene. oup.com

This two-step process allows for the construction of the carbon backbone via the coupling reaction, followed by the stereospecific formation of the Z-double bond.

Asymmetric Synthesis Routes

While (9Z)-9-Dodecen-1-ol itself is an achiral molecule, asymmetric synthesis methodologies are vital for preparing its chiral analogs or for use in syntheses where chirality is introduced and later removed. Many insect pheromones are chiral, and their biological activity is often dependent on a single enantiomer. chem960.combeilstein-journals.org

Asymmetric synthesis can be achieved using chiral auxiliaries, such as Evans' oxazolidinones, which direct stereoselective alkylation or acylation reactions. oup.comnih.gov Another powerful strategy is the use of catalytic asymmetric reactions, such as asymmetric hydrogenation, epoxidation, or dihydroxylation, to create stereocenters with high enantiomeric excess. chem960.combeilstein-journals.org For instance, an asymmetric conjugate addition of an organometallic reagent to an α,β-unsaturated ester, catalyzed by a chiral copper complex, could establish a key stereocenter in a chiral analog of 9-dodecen-1-ol. beilstein-journals.org Lipase-mediated resolutions are also commonly used to separate enantiomers of chiral alcohol precursors. mdpi.com

Novel Synthetic Routes and Chemical Transformations of (9Z)-9-Dodecen-1-ol Analogs

Research into insect pheromones continues to drive the development of innovative synthetic strategies and the exploration of new chemical transformations.

Novel Synthetic Routes: Modern synthetic methods like olefin metathesis, catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts), have emerged as powerful alternatives for alkene synthesis. nih.gov A cross-metathesis reaction between two smaller, readily available alkenes could potentially form the C12 backbone of a dodecenol analog with good control over the double bond geometry, depending on the catalyst chosen. nih.gov Additionally, novel catalytic systems, including those based on nickel or iron, are being developed for cross-coupling reactions, offering potentially more sustainable and cost-effective routes. synarchive.com

Chemical Transformations: Analogs of (9Z)-9-Dodecen-1-ol can undergo a variety of chemical transformations to probe structure-activity relationships or to create new materials.

Modification of the Alcohol: The terminal hydroxyl group can be converted into other functional groups. For example, it can be oxidized to an aldehyde or a carboxylic acid, or converted into an alkyl halide via reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). masterorganicchemistry.comlibretexts.org It can also be transformed into an ether or an ester.

Reactions at the Double Bond: The C9=C10 double bond can undergo various addition reactions. Epoxidation, followed by ring-opening, can introduce two new functional groups with specific stereochemistry. Dihydroxylation can produce the corresponding diol, and ozonolysis can cleave the double bond to yield aldehyde fragments.

These transformations allow chemists to systematically modify the structure of the parent compound and its analogs, which is essential for developing new pest management tools and understanding the chemical ecology of insects. chem960.com

Utilizing Aleuritic Acid as a Starting Material

Aleuritic acid, a commercially available natural product, presents a viable and economic starting material for the synthesis of various insect pheromones, including (9Z)-9-Dodecen-1-ol. The synthetic strategy hinges on the oxidative cleavage of the aleuritic acid backbone to generate key intermediates.

The synthesis commences with the protection of the hydroxyl groups of aleuritic acid, followed by oxidative cleavage of the vicinal diol. This cleavage, typically achieved using reagents like sodium periodate, yields two key fragments: a seven-carbon aldehyde-ester and a nine-carbon ω-oxo-acid. For the synthesis of (9Z)-9-Dodecen-1-ol, the C9 fragment, 9-oxononanoic acid, is the crucial intermediate.

The 9-oxononanoic acid is then subjected to a Wittig reaction. This reaction involves the coupling of the aldehyde functionality of the C9 fragment with an appropriate propyl phosphonium ylide. The Wittig reaction is instrumental in forming the C-C double bond at the desired position. Crucially, the conditions of the Wittig reaction are controlled to favor the formation of the (Z)-isomer, which is essential for the biological activity of the final product.

Following the successful formation of the carbon skeleton with the correct double bond geometry, the carboxylic acid group is reduced to a primary alcohol. This reduction can be accomplished using standard reducing agents like lithium aluminum hydride. The final step involves the deprotection of the hydroxyl group to yield (9Z)-9-Dodecen-1-ol. This synthetic route offers an efficient and cost-effective method for the production of this important chemical compound.

Olefin Metathesis Approaches

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis, offering novel pathways to construct carbon-carbon double bonds with high stereoselectivity. This methodology is particularly advantageous for the synthesis of (9Z)-9-Dodecen-1-ol, allowing for the direct formation of the desired (Z)-alkene. The key to this approach is the use of specialized metathesis catalysts that favor the formation of the Z-isomer.

A plausible synthetic route utilizing cross-metathesis would involve the reaction of two smaller, readily available olefins. For instance, the cross-metathesis of 1-decene (B1663960) with a protected 3-buten-1-ol (B139374) derivative in the presence of a Z-selective catalyst would yield the protected form of (9Z)-9-Dodecen-1-ol. Subsequent deprotection would then afford the target molecule.

The choice of catalyst is critical for achieving high Z-selectivity. Molybdenum-based catalysts, for example, have been shown to be highly effective in promoting Z-selective cross-metathesis reactions. These catalysts, often featuring sterically demanding ligands, control the orientation of the reacting olefins within the catalyst's coordination sphere, thereby directing the stereochemical outcome of the reaction. The general mechanism of olefin metathesis involves the formation of a metallacyclobutane intermediate, and the subsequent cycloreversion dictates the geometry of the newly formed double bond. By employing catalysts that favor a specific pathway leading to the Z-isomer, high stereoselectivity can be achieved.

This approach offers several advantages, including the potential for shorter synthetic routes and the use of readily available starting materials. The continuous development of new and more efficient Z-selective metathesis catalysts further enhances the utility of this strategy for the synthesis of (9Z)-9-Dodecen-1-ol and its analogs.

Mercury Derivative Intermediates in Alkyne-based Syntheses

An alternative and effective strategy for the synthesis of (9Z)-9-Dodecen-1-ol and its derivatives involves the use of mercury-alkyne intermediates. This method relies on the unique reactivity of organomercury compounds to facilitate the formation of the desired carbon skeleton.

A typical synthesis begins with a protected ω-halo-alcohol, which is coupled with an alkyne. For the synthesis of (9Z)-9-Dodecen-1-ol, a suitable starting material would be a protected 10-undecyn-1-ol. The terminal alkyne is then treated with a mercury(II) salt, such as mercury(II) chloride, to form a mercury acetylide intermediate.

This mercury derivative serves as a key intermediate that can be further functionalized. The subsequent step involves the reaction of the mercury acetylide with an appropriate alkylating agent. In the context of synthesizing (9Z)-9-Dodecen-1-ol, this would involve the introduction of a methyl group to the terminal end of the alkyne.

Once the desired carbon skeleton is assembled, the triple bond of the resulting internal alkyne needs to be selectively reduced to a (Z)-double bond. This is a crucial step for establishing the correct stereochemistry of the final product. The use of Lindlar's catalyst for the hydrogenation of the alkyne is a common and effective method to achieve this transformation. The poisoned palladium catalyst allows for the syn-addition of hydrogen across the triple bond, leading to the formation of the desired cis- or (Z)-alkene.

Finally, the protecting group on the hydroxyl function is removed to yield (9Z)-9-Dodecen-1-ol. This alkyne-based strategy, utilizing a mercury derivative intermediate, provides a reliable method for constructing the carbon backbone and controlling the stereochemistry of the double bond.

Strategies for Introducing and Controlling Double Bond Geometry

The biological activity of (9Z)-9-Dodecen-1-ol is critically dependent on the (Z)-geometry of the double bond. Therefore, synthetic strategies must incorporate methods that allow for the precise control of this stereochemical feature. Several powerful techniques are employed to achieve this, with the reduction of internal alkynes being one of the most common and reliable approaches.

Alkyne Reduction:

The partial reduction of a 9-dodecyn-1-ol (B1594595) precursor is a key strategy to introduce the (Z)-double bond. The choice of reducing agent and reaction conditions determines the stereochemical outcome.

Syn-reduction for (Z)-alkenes: To obtain the desired (Z)-isomer, a syn-reduction is required, where both hydrogen atoms are added to the same face of the alkyne. This is typically achieved through catalytic hydrogenation using a "poisoned" catalyst, most notably Lindlar's catalyst . youtube.comlibretexts.org Lindlar's catalyst, which consists of palladium deposited on calcium carbonate and treated with lead acetate (B1210297) and quinoline, deactivates the catalyst just enough to prevent the over-reduction of the alkyne to an alkane, while selectively producing the cis-alkene. chemistrysteps.com

Anti-reduction for (E)-alkenes: In contrast, to produce the (E)- or trans-isomer, an anti-reduction is necessary. This is accomplished using dissolving metal reductions, such as sodium or lithium metal in liquid ammonia. libretexts.orgchemistrysteps.com The mechanism of this reaction involves a radical anion intermediate, which ultimately leads to the addition of hydrogen atoms to opposite faces of the triple bond. libretexts.org

Wittig Reaction:

The Wittig reaction is another powerful tool for establishing double bonds with controlled stereochemistry. By selecting the appropriate phosphonium ylide and reaction conditions, one can influence the E/Z ratio of the resulting alkene. For the synthesis of (9Z)-9-Dodecen-1-ol, conditions that favor the formation of the Z-isomer, such as the use of unstabilized ylides in aprotic solvents, are employed.

Olefin Metathesis:

As discussed in section 3.2.2, the development of stereoselective olefin metathesis catalysts provides a direct method for the formation of (Z)-alkenes. Z-selective catalysts, often based on molybdenum or tungsten, can be used in cross-metathesis reactions to generate the desired (9Z)-double bond with high fidelity.

These strategies provide chemists with a robust toolbox for the stereocontrolled synthesis of (9Z)-9-Dodecen-1-ol, ensuring the production of the biologically active isomer.

Derivatization Strategies for Enhancing Bioactivity or Stability of (9Z)-9-Dodecen-1-ol

Synthesis of Acetate and Other Ester Derivatives

The primary alcohol functional group of (9Z)-9-Dodecen-1-ol is a key site for chemical modification, with the synthesis of its acetate ester, (9Z)-9-dodecenyl acetate, being the most common derivatization. This transformation is often the final step in the synthesis of many lepidopteran sex pheromones. The acetate derivative frequently exhibits enhanced stability and volatility compared to the parent alcohol, which can be crucial for its function as a pheromone.

The synthesis of (9Z)-9-dodecenyl acetate is typically a straightforward esterification reaction. Common reagents used for this purpose include:

Acetyl chloride: In the presence of a base, such as pyridine (B92270) or triethylamine, (9Z)-9-Dodecen-1-ol reacts readily with acetyl chloride to form the corresponding acetate ester. The base serves to neutralize the hydrochloric acid byproduct.

Acetic anhydride: This reagent can also be used for acetylation, often in the presence of a catalytic amount of a strong acid or a base like pyridine.

Other ester derivatives can also be synthesized to modulate the biological activity or physical properties of the parent compound. By reacting (9Z)-9-Dodecen-1-ol with different acyl chlorides or anhydrides, a variety of esters can be prepared. This allows for the exploration of structure-activity relationships and the potential development of more potent or selective pheromone analogs.

The general reaction for the synthesis of ester derivatives can be summarized as follows:

R-OH + R'-C(=O)X → R-O-C(=O)R' + HX

Where:

R-OH is (9Z)-9-Dodecen-1-ol

R'-C(=O)X is the acylating agent (e.g., acetyl chloride, acetic anhydride)

R-O-C(=O)R' is the resulting ester derivative

HX is the acidic byproduct

The choice of the R' group can influence the volatility, stability, and receptor binding affinity of the resulting ester, providing a means to fine-tune the properties of the parent alcohol.

Chemical Modification for Controlled Release Formulations

The effective use of (9Z)-9-Dodecen-1-ol in agricultural applications, such as mating disruption, relies heavily on its controlled and sustained release into the environment. To achieve this, the parent molecule or its derivatives are often incorporated into various formulations. Chemical modification plays a crucial role in the design of these controlled-release systems, aiming to protect the pheromone from environmental degradation and to regulate its release rate over an extended period.

One common approach involves the encapsulation of the pheromone within a polymeric matrix. The pheromone is physically entrapped within the polymer, and its release is governed by diffusion through the polymer matrix. The chemical properties of the polymer, such as its porosity and hydrophobicity, can be tailored to control the release rate.

Hydrogels, particularly those based on natural polymers like alginate, have also been explored for the controlled release of insect pheromones. nih.gov These three-dimensional polymer networks can absorb large amounts of water, and the pheromone can be loaded into the hydrogel matrix. The release of the pheromone is then controlled by its diffusion through the swollen hydrogel. The chemical composition of the hydrogel can be modified, for example, by incorporating clays (B1170129) like bentonite, to further modulate the release profile. nih.gov

Another strategy involves the use of paraffin (B1166041) wax emulsions. nih.gov The pheromone is dissolved in the wax phase of the emulsion, which can then be sprayed onto crops. The wax provides a protective barrier against environmental factors and allows for a slow and continuous release of the pheromone as it volatilizes from the wax matrix. nih.gov Additives such as soy oil and vitamin E can be included in the formulation to act as volatility suppressants and antioxidants, respectively, further enhancing the stability and longevity of the pheromone. nih.gov

These chemical modification strategies are essential for developing practical and effective pheromone-based pest management solutions, ensuring that the active compound is delivered at the optimal concentration over the desired period.

Chromatographic Approaches for Separation and Purity Assessment of (9Z)-9-Dodecen-1-ol

Chromatography is fundamental to the analysis of (9Z)-9-dodecen-1-ol, enabling its separation from synthetic precursors, byproducts, and, most importantly, its geometric isomer, (9E)-9-dodecen-1-ol.

Gas chromatography is a primary technique for analyzing volatile compounds like (9Z)-9-dodecen-1-ol. It is widely used to determine the purity of a sample and to quantify the relative amounts of different components in a mixture.

The separation of cis and trans isomers, such as (9Z)- and (9E)-9-dodecen-1-ol, by GC is highly dependent on the choice of the capillary column's stationary phase. Polar stationary phases are particularly effective due to their ability to interact differently with the subtle variations in the dipole moments and shapes of geometric isomers. Highly polar cyanopropylsiloxane or polyethylene glycol (PEG) phases, like DB-Wax and FFAP, have demonstrated successful resolution of such isomers. The greater interaction between the polar stationary phase and the slightly more polar Z-isomer often results in longer retention times compared to the E-isomer.

| Stationary Phase | Column Type | Dimensions | Temperature Program | Carrier Gas |

| DB-Wax | Capillary | 30 m x 0.32 mm, 0.25 µm film | 100°C (1 min), then 5°C/min to 240°C | Helium |

| PEG | Capillary | 30 m x 0.36 mm | Isothermal at 160°C | Nitrogen |

| FFAP | Capillary | 80 m x 0.30 mm | Isothermal at 210°C | Nitrogen |

The retention time (tR)—the time it takes for a compound to travel through the GC column—is a critical parameter for identifying (9Z)-9-dodecen-1-ol. Standardized retention indices, such as the Kováts retention index (I), are often used to compare results across different systems by relating the retention time of the analyte to those of n-alkane standards. For (9Z)-9-dodecen-1-ol, specific retention indices have been determined on various polar columns, which serve as a reliable benchmark for its identification. nih.govspectrabase.com For instance, on a polar DB-Wax column under a specified temperature program, (9Z)-9-dodecen-1-ol has a reported Kováts retention index of 2024. nih.gov

| Stationary Phase | Temperature (°C) | Kováts Retention Index (I) |

| PEG | 160 | 2055 |

| FFAP | 210 | 2011 |

Data sourced from studies by Guo, G.; Yuan, M.; Lin, G. (1984). spectrabase.com

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative and complementary method to GC for the separation and purification of non-volatile derivatives or for preparative-scale separation of isomers. Reversed-phase HPLC, often using an octadecylsilane (ODS or C18) column, can effectively separate geometric isomers of long-chain unsaturated alcohols. nist.gov The separation mechanism relies on the differential partitioning of the isomers between the nonpolar stationary phase and a polar mobile phase (e.g., methanol/water or acetonitrile/water). The slightly different molecular shapes of the (Z) and (E) isomers lead to differences in their hydrophobic interactions with the stationary phase, enabling their resolution. nist.govchromatographyonline.com The (Z)-isomer typically elutes slightly faster than the (E)-isomer on reversed-phase columns. nist.gov

Argentation chromatography, which utilizes silica gel impregnated with silver nitrate (AgNO₃), is a highly effective technique for separating compounds based on the number, position, and geometry of their double bonds. nist.govspectrabase.com This method is particularly well-suited for the challenging separation of (9Z)-9-dodecen-1-ol from its (E) isomer. spectrabase.comresearchgate.net

The separation principle is based on the reversible formation of polar π-complexes between the silver ions (Ag⁺) on the stationary phase and the π-electrons of the double bond in the alkene. spectrabase.com The stability of this complex is influenced by the steric hindrance around the double bond. The double bond in the (Z)-isomer is more sterically accessible, allowing it to form a stronger complex with the silver ions compared to the more sterically hindered (E)-isomer. pherobase.com Consequently, the (Z)-isomer is retained more strongly on the AgNO₃-silica plate and exhibits a lower retention factor (Rf) value, while the (E)-isomer travels further up the plate. pherobase.com This difference in migration allows for a clear separation and is useful for assessing isomeric purity.

Spectroscopic Characterization for Structural Elucidation and Isomeric Purity of (9Z)-9-Dodecen-1-ol

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of (9Z)-9-dodecen-1-ol, including the verification of the double bond's position and its Z-configuration.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the key functional groups within the molecule. The spectrum of (9Z)-9-dodecen-1-ol will exhibit characteristic absorption bands:

O-H Stretch: A broad band around 3300-3400 cm⁻¹ indicates the presence of the hydroxyl (-OH) group.

C-H Stretches: Peaks just below 3000 cm⁻¹ are characteristic of sp³ hybridized C-H bonds in the alkyl chain. A crucial peak appearing around 3010 cm⁻¹ is indicative of the C-H stretching of the sp² hybridized carbons of the double bond (=C-H).

C=C Stretch: A weak absorption band around 1650-1660 cm⁻¹ corresponds to the C=C double bond stretch.

=C-H Bend (Wag): The geometry of the double bond can be confirmed by the C-H out-of-plane bending (wagging) vibration. A distinct band around 720-730 cm⁻¹ is characteristic of a Z (cis) disubstituted double bond. The corresponding band for an E (trans) isomer would appear at a much higher frequency, typically around 960-970 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum allows for the confirmation of the Z-configuration. The vinylic protons (at C9 and C10) will appear as a multiplet around 5.3-5.4 ppm. The key diagnostic feature is the coupling constant (J-value) between these two protons. For a Z-isomer, the coupling constant is typically in the range of 10-12 Hz, whereas for the E-isomer, it would be larger (14-16 Hz). Other signals include a triplet around 3.6 ppm for the methylene protons adjacent to the hydroxyl group (-CH₂OH) and a triplet around 0.9 ppm for the terminal methyl group (-CH₃).

¹³C NMR: The carbon NMR spectrum confirms the presence of 12 distinct carbon atoms. The carbons of the double bond (C9 and C10) in the Z-configuration typically resonate at slightly higher field (lower ppm values, ~129-130 ppm) compared to their E-isomer counterparts due to steric compression. The carbon bearing the hydroxyl group (C1) will be the most deshielded among the sp³ carbons, appearing around 62 ppm.

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight of the compound. For (9Z)-9-dodecen-1-ol (C₁₂H₂₄O), the molecular ion peak [M]⁺ would be observed at an m/z of 184.3. While the mass spectrum of the molecular ion is identical for both (Z) and (E) isomers, fragmentation patterns, particularly after derivatization of the double bond, can be used to confirm its location at the C9 position.

Applications of 9z 9 Dodecen 1 Ol in Integrated Pest Management Ipm

Monitoring Pest Populations Using (9Z)-9-Dodecen-1-ol Based Pheromone Traps

Pheromone traps baited with (9Z)-9-Dodecen-1-ol are highly sensitive tools for detecting the presence and monitoring the activity of specific moth pests. taylorfrancis.comresearchgate.net This monitoring is a foundational step in any IPM program, providing crucial data for making informed management decisions. researchgate.netwesternipm.org

The effectiveness of monitoring programs hinges on the appropriate design of traps and the formulation of the pheromone lure. Traps are designed to capture target insects efficiently, while lure formulations ensure the controlled and prolonged release of the pheromone.

Trap Design: Various trap designs are utilized, with the choice depending on the target pest's behavior and the specific environmental conditions. Common designs include sticky traps, wing traps, and funnel traps. ekb.egmdpi.com For instance, a sticky wing trap combined with a specific lure was found to be highly effective for capturing Ectropis grisescens moths. mdpi.com The physical characteristics of the trap, such as its shape, color, and the placement of entry points, are optimized to maximize the capture rate of the target species while minimizing the capture of non-target organisms. ekb.eg

Lure Formulations: The lure, which contains the synthetic pheromone (9Z)-9-Dodecen-1-ol, is a critical component. It is often combined with other compounds that act as synergists to increase its attractiveness. The pheromone is impregnated into a dispenser, such as a rubber septum or a hollow fiber, which is designed to release the chemical at a steady, controlled rate over an extended period. researchgate.netcabidigitallibrary.org The specific blend and dosage in the lure are optimized for maximum attraction; for example, a 30:70 ratio of two pheromone components at a 1 mg dose was identified as most attractive to male E. grisescens moths. mdpi.com

| Parameter | Description | Examples |

| Trap Type | The physical structure used to capture the insects. | Sticky wing traps, Funnel traps, Delta traps. ekb.egmdpi.com |

| Lure Dispenser | The material that holds and releases the pheromone. | Rubber septa, Hollow fibers, Polyethylene vials. researchgate.netmdpi.com |

| Pheromone Load | The amount of synthetic pheromone in the lure. | Optimized based on target species' sensitivity and desired release rate (e.g., 1 mg). mdpi.com |

| Pheromone Blend | The specific ratio of (9Z)-9-Dodecen-1-ol to other synergistic compounds. | A 30:70 ratio of (Z,Z,Z)-3,6,9-octadecatriene and (Z,Z)-3,9-cis-6,7-epoxy-octadecadiene proved effective for one pest. mdpi.com |

Data from pheromone traps provide a relative measure of pest abundance, which can be translated into an estimate of absolute population density. usda.gov This information is vital for determining if a pest population has reached a level that could cause economic damage, known as the economic threshold. westernipm.org

To convert trap catch numbers into absolute density (e.g., males per hectare), it is necessary to understand the trap's "effective sampling area". usda.gov This area is the theoretical zone from which the trap draws insects and is used as a conversion coefficient. usda.gov For example, research on the codling moth determined that catches of 1, 3, 10, and 30 males per trap correspond to approximately 5, 14, 48, and 143 males per hectare, respectively. researchgate.net By comparing these density estimates to pre-established scouting thresholds, growers can decide whether control measures are warranted. westernipm.org

Continuous monitoring of pest populations with (9Z)-9-Dodecen-1-ol baited traps allows for the tracking of population dynamics over time. frontiersin.orgnih.gov This data is crucial for forecasting potential pest outbreaks and for precisely timing control interventions. researchgate.net